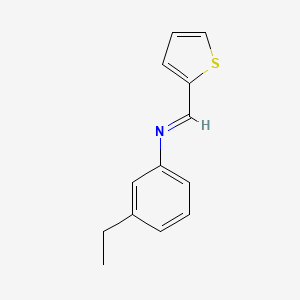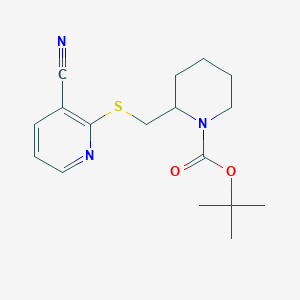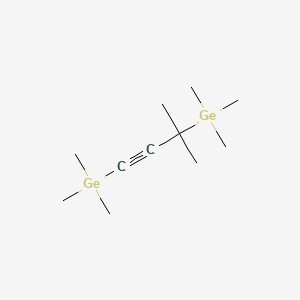
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] is a chemical compound with the molecular formula C11H24Ge2 It is known for its unique structure, which includes a germane core with two trimethyl groups attached to a 3,3-dimethyl-1-propyne-1,3-diyl linkage
Preparation Methods
The synthesis of Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] typically involves the reaction of germane derivatives with appropriate alkynes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups. Common reagents for these reactions include halogens and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds, which are of interest in materials science and catalysis.
Biology: Research is being conducted to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Germane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl-] can be compared with other similar compounds, such as:
Tetramethylgermane: A simpler germane derivative with four methyl groups attached to the germanium atom.
Trimethylgermane: Another germane derivative with three methyl groups attached to the germanium atom.
Dimethylgermane: A germane derivative with two methyl groups attached to the germanium atom
Properties
CAS No. |
61228-12-4 |
|---|---|
Molecular Formula |
C11H24Ge2 |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-trimethylgermylbut-3-yn-2-yl)germane |
InChI |
InChI=1S/C11H24Ge2/c1-11(2,13(6,7)8)9-10-12(3,4)5/h1-8H3 |
InChI Key |
ZDNISYOJQOKJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C[Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


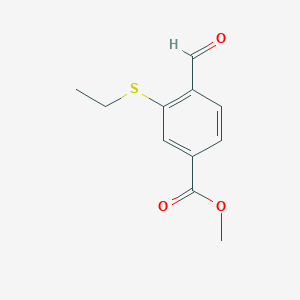
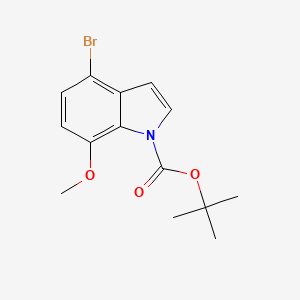
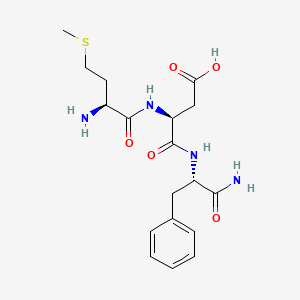
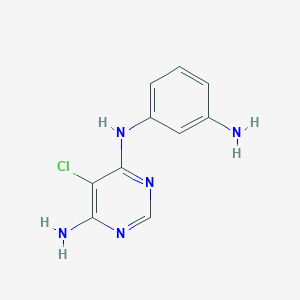
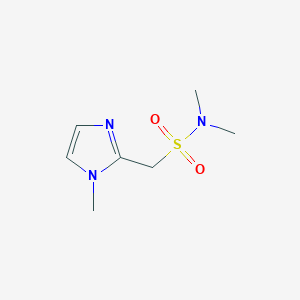
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
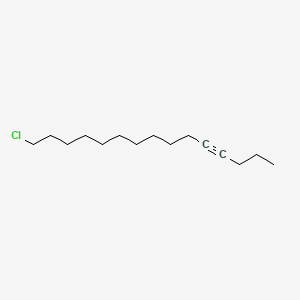
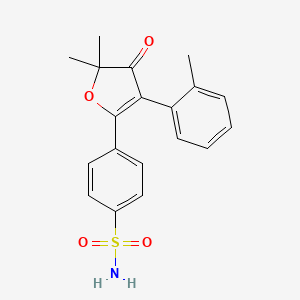
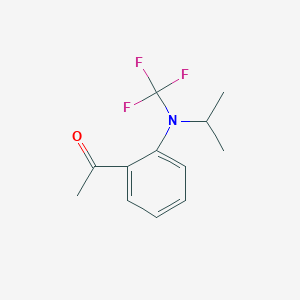
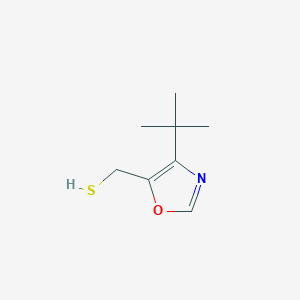
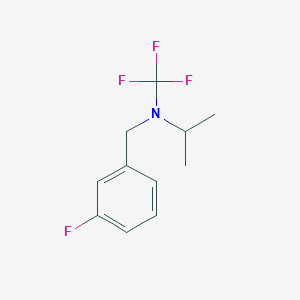
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
